

3,4-Dichloroisothiazole-5-carbonitrile CAS 18480-52-9 properties

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Compound of Interest

Compound Name: 3,4-Dichloroisothiazole-5-carbonitrile

Cat. No.: B093185

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An In-depth Technical Guide to **3,4-Dichloroisothiazole-5-carbonitrile** (CAS 18480-52-9)

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of complex chemical intermediates. This guide is intended for fellow researchers, scientists, and professionals in drug development who require a deep, functional understanding of **3,4-Dichloroisothiazole-5-carbonitrile**. We will move beyond simple data recitation to explore the causality behind its synthesis, its reactivity, and its potential. The isothiazole ring system is a cornerstone of numerous bioactive compounds, and this particular nitrile serves as a critical gateway to a wide array of valuable derivatives. This document is structured to provide not just information, but actionable insights into leveraging this compound's unique properties in a research and development setting.

Core Identity and Physicochemical Landscape

3,4-Dichloroisothiazole-5-carbonitrile, hereafter referred to as DCITN, is a halogenated heterocyclic compound featuring the 1,2-thiazole ring. The strategic placement of two chlorine atoms and a nitrile group on this five-membered ring imparts significant chemical reactivity and makes it a highly valuable building block in synthetic chemistry.^{[1][2]} Its primary identity is that of a precursor, most notably for agrochemical fungicides and potentially for novel pharmaceutical agents.^{[2][3]}

Chemical Structure

The structural arrangement of DCITN is fundamental to its reactivity. The electron-withdrawing nature of the two chlorine atoms and the nitrile group significantly influences the electronic properties of the isothiazole ring.^[1]

Caption: Chemical structure of **3,4-Dichloroisothiazole-5-carbonitrile**.

Key Physicochemical Properties

The following table summarizes the essential physicochemical data for DCITN. This information is critical for designing reaction conditions, ensuring safe handling, and developing analytical methods.

Property	Value	Source(s)
CAS Number	18480-52-9	^[1] ^[3]
Molecular Formula	C ₄ Cl ₂ N ₂ S	^[4]
Molecular Weight	179.02 g/mol	^[2]
Appearance	White crystalline solid	^[5]
Melting Point	83.5 - 85.0 °C	^[5]
Boiling Point	154 °C at 760 mmHg	^[2]
Flash Point	81 °C	
SMILES	<chem>N#CC1=C(Cl)C(Cl)=NS1</chem>	^[2]
InChI Key	YPWIGSYXDIIQNP-UHFFFAOYSA-N	^[1]
Storage	Store at 2-8°C, tightly sealed	^[2]

Synthesis and Manufacturing Pathways

The synthesis of DCITN is a multi-step process that has evolved to improve safety and efficiency. Understanding these routes is crucial for assessing purity, potential impurities, and scalability.

Classical Synthesis Route: Alkali-Metal Cyanide Pathway

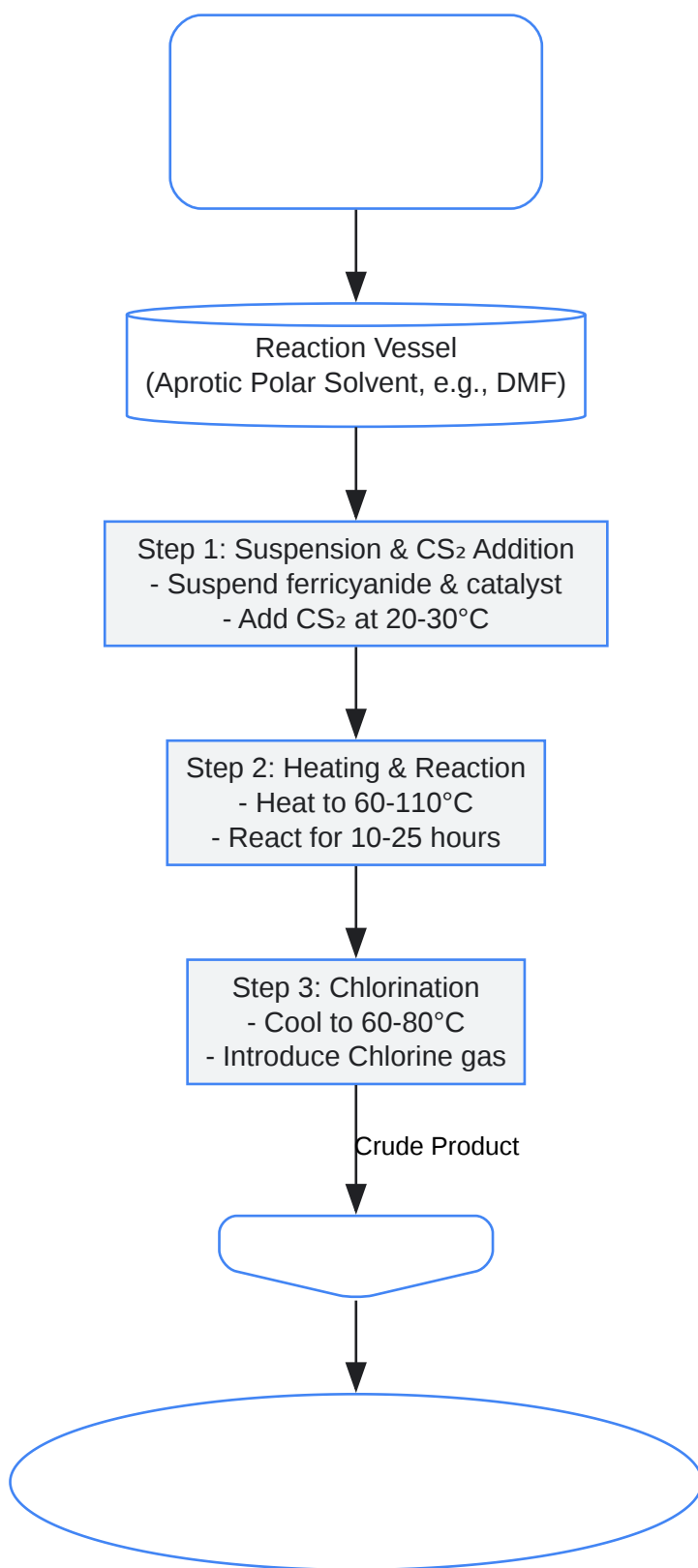
The original synthesis involves the reaction of an alkali-metal cyanide (e.g., sodium cyanide) with carbon disulfide, followed by chlorination.^[5] While effective, this pathway's reliance on highly toxic sodium cyanide presents significant safety and handling challenges, making it less suitable for modern, large-scale industrial production.^{[5][6]}

Conceptual Workflow:

- **Formation of Cyanodithioformate:** Sodium cyanide reacts with carbon disulfide in a polar aprotic solvent like dimethylformamide (DMF).^[5]
- **Chlorination:** The resulting intermediate is then chlorinated to form the 3,4-dichloroisothiazole ring system.^[5]
- **Purification:** The crude product is typically purified by steam distillation or recrystallization from a suitable solvent like cyclohexane.^[5]

Modern Synthesis Route: Ferricyanide-Based Pathway

To mitigate the extreme toxicity risks of the classical route, a safer method utilizing ferricyanide complexes (e.g., sodium ferrocyanide) has been developed.^[6] This process avoids the direct handling of sodium cyanide, significantly improving the safety profile of the manufacturing process.^[6]



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Caption: Workflow for the safer, catalyzed synthesis of DCITN.[6]

Experimental Protocol: Ferricyanide-Based Synthesis This protocol is a synthesized representation based on patent literature and should be adapted and optimized for specific laboratory conditions.^[6]

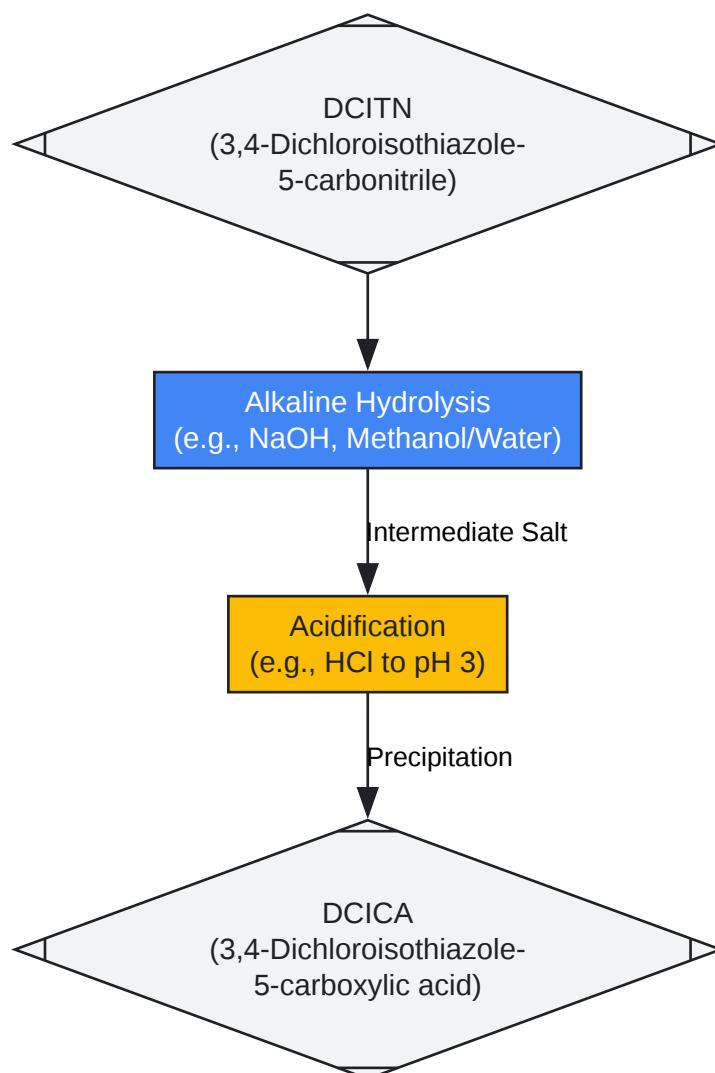
- Vessel Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, suspend sodium ferrocyanide and a catalytic amount (1-5 mol%) of a copper or palladium salt (e.g., CuI) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).^[6]
- Reactant Addition: While cooling in a water bath to maintain a temperature of 20-30°C, slowly add carbon disulfide dropwise. Stir the resulting suspension for 1 hour.^[6]
- Thermal Reaction: Heat the mixture to a temperature between 60-110°C and maintain for 10-25 hours to allow the reaction to proceed.^[6]
- Chlorination: Cool the reaction mixture to 60-80°C. Introduce chlorine gas at a steady rate until the reaction is complete (monitored by a suitable method like TLC or GC).^[6]
- Post-Reaction: Continue stirring for an additional 2-3 hours at 60-120°C after the chlorine introduction is complete.^[6]
- Work-up and Purification:
 - Remove excess chlorine with a nitrogen purge.
 - Distill the solvent under reduced pressure.
 - Extract the residue with a solvent like ethyl acetate.
 - The product can be further purified by cooling and crystallization, followed by steam distillation of the mother liquor to recover any remaining product. The final product purity can exceed 98%.^[6]

Core Reactivity and Synthetic Utility

DCITN's value lies in its predictable reactivity, which allows for its transformation into other synthetically useful compounds.

Hydrolysis to 3,4-Dichloroisothiazole-5-carboxylic acid

The most significant transformation of DCITN is its hydrolysis (or saponification) under alkaline conditions to yield 3,4-Dichloroisothiazole-5-carboxylic acid (CAS 18480-53-0).[7][8] This carboxylic acid is a key bioactive molecule itself, used in the development of fungicides and plant activators.[9][10][11]



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Caption: Key transformation of DCITN to its carboxylic acid derivative.[7]

Experimental Protocol: Hydrolysis of DCITN This protocol is adapted from established procedures for the saponification of DCITN.[7]

- **Reaction Setup:** In a round-bottomed flask, dissolve or suspend crude DCITN in methanol.[7]
- **Base Addition:** Add an aqueous solution of sodium hydroxide (e.g., 45% NaOH).[7]
- **Heating:** Stir the reaction mixture at a controlled temperature, for example, 40°C, for approximately 2 hours.[7]
- **Monitoring:** Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting DCITN spot has completely disappeared.[7]
- **Solvent Removal:** Once the reaction is complete, remove the methanol by concentration under reduced pressure.[7]
- **Acidification and Precipitation:** Adjust the pH of the remaining aqueous solution to ~3 using concentrated hydrochloric acid. This will precipitate the 3,4-Dichloroisothiazole-5-carboxylic acid as a solid.[7]
- **Isolation:** Collect the solid product by filtration and wash it with cold water to remove residual salts and acid. The product can often be used directly in subsequent steps without further purification.[7]

Applications in Research and Development

DCITN is not an end-product but a crucial starting point for high-value molecules.

- **Agrochemicals:** Its primary application is as an intermediate in the synthesis of isothiazole-based fungicides and plant defense activators.[3][9] The 3,4-dichloroisothiazole core is a potent pharmacophore responsible for strong microbicidal activity against phytopathogenic fungi and bacteria.[9]
- **Medicinal Chemistry:** The isothiazole ring is a recognized scaffold in drug discovery, appearing in drugs like the antipsychotic ziprasidone.[2] DCITN serves as a functionalized building block for creating libraries of novel isothiazole derivatives for screening against various biological targets.
- **Organic Synthesis:** As a polyfunctionalized heterocycle, it can be used in cross-coupling reactions, such as C-H arylation, to generate more complex molecular architectures.[12]

Analytical and Quality Control Methods

Rigorous analytical characterization is essential to ensure the purity and identity of DCITN before its use in subsequent reactions.

Technique	Purpose	Reference(s)
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)	Purity assessment, quantification, and reaction monitoring.	[11] [13]
Gas Chromatography-Mass Spectrometry (GC-MS)	Analysis of volatile impurities and confirmation of molecular weight.	[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C)	Unambiguous structural elucidation.	[12]
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of key functional groups, particularly the characteristic nitrile ($\text{C}\equiv\text{N}$) stretch ($\sim 2230\text{ cm}^{-1}$).	[12]
Thin-Layer Chromatography (TLC)	Rapid, qualitative monitoring of reaction progress.	[7] [12]

Safety, Handling, and Toxicology

While a comprehensive toxicological profile for DCITN is not readily available, data from closely related compounds and general chemical principles dictate a cautious approach. The synthesis precursors, particularly sodium cyanide, are acutely toxic.[\[6\]](#)

Safety Profile Overview

Hazard Category	Information and Precautionary Statements	Source(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled (based on related compounds).	[15] [16]
Irritation	May cause skin, eye, and respiratory irritation.	[17]
Handling	Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.	[17]
Storage	Store in a cool, dry place (2-8°C) in a tightly sealed container away from incompatible materials.	[2]
Spills	Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.	[18]

Disclaimer: This information is based on related compounds and established laboratory safety practices. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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